TX1-85-1

Overview

Description

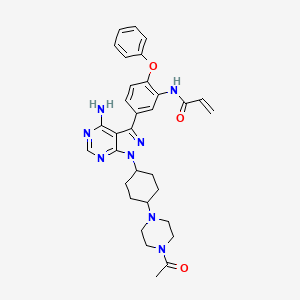

TX-85-1: is a chemical compound known for its role as an irreversible inhibitor of Her3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family. It is the first selective Her3 ligand that forms a covalent bond with Cys721 located in the ATP-binding site of Her3. This compound induces partial degradation of Her3 protein and attenuates Her3-dependent signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TX-85-1 involves multiple steps, including the formation of a covalent bond with Cys721 in the ATP-binding site of Her3. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for TX-85-1 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: TX-85-1 primarily undergoes covalent bonding reactions, particularly with the Cys721 residue in the ATP-binding site of Her3. This covalent modification inhibits Her3 signaling .

Common Reagents and Conditions:

Reagents: The primary reagent involved is TX-85-1 itself.

Conditions: The reactions typically occur under physiological conditions, with the compound forming a covalent bond with the target protein

Major Products: The major product of the reaction is the covalently modified Her3 protein, which exhibits reduced signaling activity .

Scientific Research Applications

Chemistry: TX-85-1 is used in chemical research to study the inhibition of Her3 and its effects on cellular signaling pathways .

Biology: In biological research, TX-85-1 is utilized to investigate the role of Her3 in various cellular processes and its implications in cancer biology .

Medicine: TX-85-1 has potential therapeutic applications in the treatment of cancers that exhibit overexpression or activation of Her3. It is used in preclinical studies to evaluate its efficacy as an anti-cancer agent .

Industry: In the pharmaceutical industry, TX-85-1 is employed in the development of targeted therapies for cancer treatment .

Mechanism of Action

TX-85-1 exerts its effects by forming a covalent bond with the Cys721 residue in the ATP-binding site of Her3. This covalent modification leads to partial degradation of the Her3 protein and attenuation of Her3-dependent signaling pathways. The inhibition of Her3 signaling results in reduced phosphorylation of downstream targets such as Akt and ERK1/2, ultimately leading to decreased cell proliferation in Her3-dependent cancer cell lines .

Comparison with Similar Compounds

Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

Erlotinib: Another EGFR inhibitor with applications in cancer therapy.

Lapatinib: A dual inhibitor of EGFR and Her2, used in breast cancer treatment.

Afatinib: An irreversible inhibitor of EGFR, Her2, and Her4, used in cancer therapy

Uniqueness: TX-85-1 is unique in its selectivity for Her3 and its ability to form a covalent bond with Cys721, leading to partial degradation of the Her3 protein. This specificity and mechanism of action distinguish it from other EGFR inhibitors .

Properties

IUPAC Name |

N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYICDSWKKFSYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

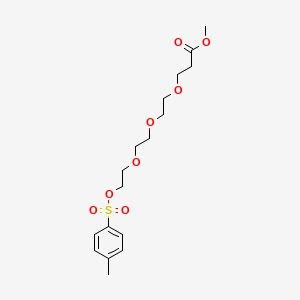

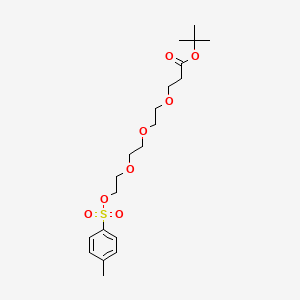

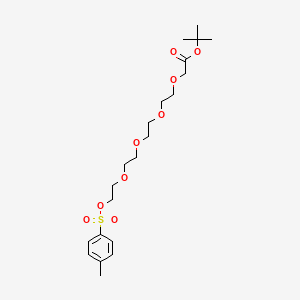

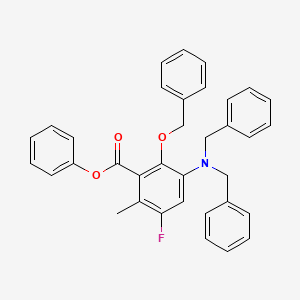

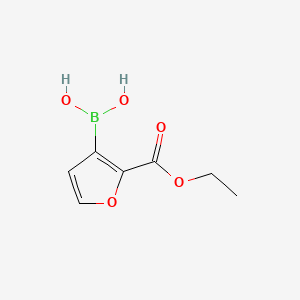

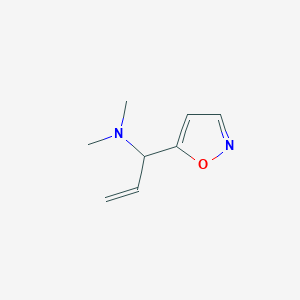

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

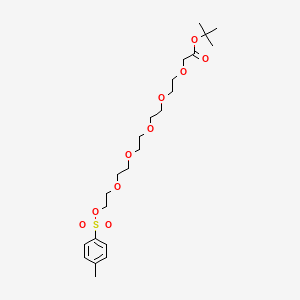

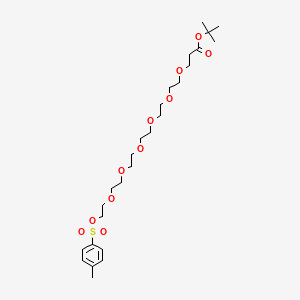

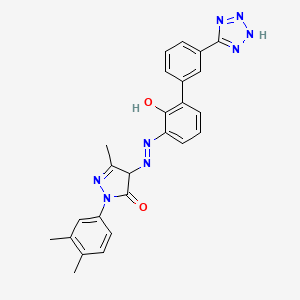

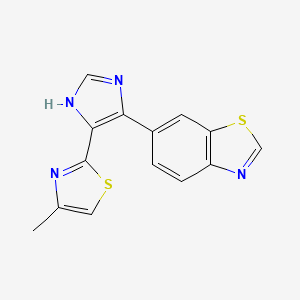

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)

![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

![4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B611456.png)